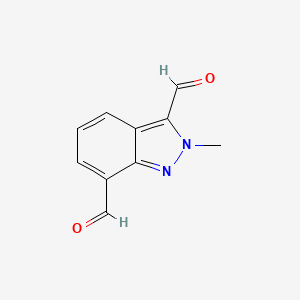

2-Methyl-2H-indazole-3,7-dicarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylindazole-3,7-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-12-9(6-14)8-4-2-3-7(5-13)10(8)11-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETAPNQYTGJFKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=C(C2=N1)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263869 | |

| Record name | 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788041-66-6 | |

| Record name | 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 2-Methyl-2H-indazole-3,7-dicarbaldehyde

This technical guide details the physicochemical profile, synthetic pathways, and applications of 2-Methyl-2H-indazole-3,7-dicarbaldehyde (CAS: 1788041-66-6), a specialized heterocyclic building block.

Executive Summary

This compound is a bifunctional heteroaromatic intermediate primarily utilized in supramolecular chemistry and materials science . Its rigid indazole core, fixed in the 2H-tautomer via N-methylation, provides a planar geometry with two aldehyde handles positioned at the 3 and 7 positions. This specific substitution pattern makes it an ideal precursor for Porous Organic Cages (POCs) and covalent organic frameworks (COFs) via [4+6] or [3+2] Schiff-base condensations with diamines.

Structural & Electronic Analysis

The molecule consists of a bicyclic indazole system. Unlike 1H-indazoles, the 2H-indazole isomer is a "pseudo-azulene" system with distinct electronic properties:

-

N2-Methylation: Locks the tautomer, preventing proton transfer and enhancing solubility in organic solvents. It also increases the electron density at C3, making the ring susceptible to electrophilic aromatic substitution (though the aldehyde groups deactivate it).

-

3,7-Dicarbaldehyde Motif:

-

C3-Formyl: Conjugated directly with the pyrazole moiety; highly reactive toward nucleophiles (amines).

-

C7-Formyl: Positioned on the benzene ring, adjacent to the N1 atom. This proximity can lead to intramolecular hydrogen bonding or steric steering during condensation reactions.

-

Chemical Identity Table

| Property | Data |

| CAS Number | 1788041-66-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | Cn1nc(C=O)c2c(C=O)cccc12 |

| Core Scaffold | 2H-Indazole |

| Functional Groups | Aldehyde (x2), Tertiary Amine (N-Me) |

Physicochemical Profile

Note: Specific experimental values for this derivative are rare in open literature; data below synthesizes available catalog specifications and structural analogues.

-

Physical State: Solid (typically pale yellow to pinkish powder).

-

Solubility:

-

High: Chloroform (

), Dichloromethane (DCM), Dimethylformamide (DMF), DMSO. -

Low/Insoluble: Water, Hexanes.

-

-

Melting Point: Predicted range 160–185 °C (based on mono-aldehyde analogues which melt ~140°C; bis-aldehydes typically have higher lattice energy).

-

Acidity/Basicity: The N2-methyl group removes the acidic NH. The molecule is weakly basic at N1 but the electron-withdrawing aldehyde groups significantly reduce basicity (

of conjugate acid < 1). -

Stability: Stable under ambient conditions. Aldehyde groups are susceptible to oxidation to carboxylic acids if exposed to strong oxidants or prolonged air/light.

Spectral Characteristics (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

- ppm (s, 1H, C3-CHO)

- ppm (s, 1H, C7-CHO)

- ppm (s, 3H, N-Me)

-

Aromatic protons (C4, C5, C6) appear as a multiplet system between 7.0–8.5 ppm.

-

IR Spectrum: Distinct carbonyl stretches (

) at 1680–1700 cm⁻¹ .

Synthetic Pathways

The synthesis of 3,7-disubstituted 2H-indazoles requires a strategic approach to install functionalities at two electronically distinct positions.

Primary Route: Stepwise Functionalization

This protocol ensures regioselectivity, utilizing the high nucleophilicity of C3 and the directed metalation capability at C7.

Step 1: Scaffold Preparation

Start with 7-bromo-1H-indazole . Methylation with Methyl Iodide (

Step 2: C3-Formylation (Vilsmeier-Haack) The electron-rich 2-Me isomer undergoes electrophilic aromatic substitution.

-

Reagents:

, DMF. -

Conditions: 0°C to 80°C.

-

Mechanism: Attack of the Vilsmeier reagent at C3 followed by hydrolysis yields 7-bromo-2-methyl-2H-indazole-3-carbaldehyde .

Step 3: C7-Formylation (Lithium-Halogen Exchange)

-

Reagents:

-Butyllithium ( -

Protocol:

-

Cool substrate in THF to -78°C.

-

Add

-BuLi to effect Li-Br exchange (generating the C7-lithio species). -

Quench with dry DMF.

-

Acidic workup releases the aldehyde.

-

Figure 1: Stepwise synthetic route ensuring regiochemical fidelity.

Applications in Drug Discovery & Materials

While the dicarbaldehyde itself is an intermediate, its derivatives are high-value targets.

A. Porous Organic Cages (POCs)

This molecule is a critical vertex unit for constructing shape-persistent organic cages .

-

Mechanism: Condensation with diamines (e.g., (1R,2R)-1,2-cyclohexanediamine) forms imine bonds (-C=N-).

-

Topology: The 3,7-substitution angle allows for the formation of discrete molecular cages rather than infinite polymers, used in molecular separation (e.g., chiral separations, gas storage).

B. Medicinal Chemistry (Schiff Bases)

The bis-imine derivatives serve as potential metallo-drugs or DNA intercalators.

-

Signaling Pathway Relevance: Indazole derivatives are known inhibitors of VEGFR and PDGFR kinases. The dicarbaldehyde allows for the creation of "dimeric" inhibitors that can span large binding pockets or induce protein dimerization.

Experimental Protocol: Handling & Storage

Safety: Aldehydes can auto-oxidize. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.

Standard Characterization Workflow:

-

TLC: Use 50% Ethyl Acetate/Hexane. The dicarbaldehyde will have a lower

than the mono-aldehyde due to increased polarity. -

Solubility Check: Dissolve 1 mg in 1 mL

. If turbid, filter before NMR. -

Purification: Silica gel chromatography is effective. Elute with a gradient of DCM

5% MeOH/DCM.

References

-

Royal Society of Chemistry. Streamlining the Automated Discovery of Porous Organic Cages. (Contextual source for POC synthesis using indazole precursors).

-

Accela ChemBio. Product Data: this compound (CAS 1788041-66-6).[1][2]

-

Organic Chemistry Portal. Synthesis of Indazoles: Vilsmeier-Haack and Cyclization Strategies. (Methodological grounding).

-

PubChem. 2-Methyl-2H-indazole Derivatives: Compound Summary.

Sources

- 1. 1416146-92-3,4-(Boc-amino)-6-chloropyridazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1788041-66-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

A Comprehensive Spectroscopic and Synthetic Guide to 2-Methyl-2H-indazole-3,7-dicarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Methyl-2H-indazole-3,7-dicarbaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this guide leverages established principles of spectroscopy and the known data of analogous structures to provide a robust predictive analysis. This approach offers valuable insights for researchers involved in the synthesis, characterization, and application of novel indazole derivatives.

Introduction to the 2H-Indazole Scaffold

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical and materials research. The indazole core, a bicyclic system composed of a benzene ring fused to a pyrazole ring, can exist in two tautomeric forms: 1H-indazole and 2H-indazole. The 2H-indazole isomer, in particular, serves as a key structural motif in a variety of biologically active molecules. The strategic placement of functional groups, such as the dicarbaldehyde moieties in the title compound, offers versatile handles for further chemical modifications, making it a valuable building block in drug discovery and organic electronics.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by distinct signals for the aromatic protons, the aldehyde protons, and the N-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~8.0 - 8.2 | d | ~8.5 |

| H-5 | ~7.4 - 7.6 | t | ~7.5 |

| H-6 | ~7.8 - 8.0 | d | ~7.0 |

| 3-CHO | ~10.2 - 10.4 | s | - |

| 7-CHO | ~10.5 - 10.7 | s | - |

| N-CH₃ | ~4.1 - 4.3 | s | - |

-

Aromatic Protons (H-4, H-5, H-6): The protons on the benzene ring will appear in the aromatic region. H-4 and H-6 are expected to be deshielded due to the anisotropic effect of the adjacent aldehyde groups and will likely appear as doublets. H-5 will likely appear as a triplet due to coupling with both H-4 and H-6.

-

Aldehyde Protons (3-CHO, 7-CHO): The two aldehyde protons are expected to be significantly deshielded and appear as sharp singlets in the downfield region of the spectrum. The C-7 aldehyde proton may be slightly more deshielded than the C-3 aldehyde proton due to the electronic environment.

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group will appear as a singlet in the upfield region, characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 145 |

| C-3a | ~125 - 130 |

| C-4 | ~122 - 125 |

| C-5 | ~130 - 135 |

| C-6 | ~120 - 123 |

| C-7 | ~135 - 140 |

| C-7a | ~150 - 155 |

| 3-CHO | ~185 - 190 |

| 7-CHO | ~190 - 195 |

| N-CH₃ | ~35 - 40 |

-

Carbonyl Carbons (3-CHO, 7-CHO): The carbons of the two aldehyde groups will be the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum.

-

Aromatic and Heterocyclic Carbons: The carbons of the indazole ring system will appear in the typical aromatic and heterocyclic region. The carbons directly attached to the nitrogen atoms and the aldehyde groups (C-3, C-7, C-3a, C-7a) will have distinct chemical shifts.

-

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde C=O and C-H stretching, as well as aromatic C-H and C=C stretching vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O Stretch | 1690 - 1710 | Strong |

| Aldehyde C-H Stretch | 2720 - 2820 (two bands) | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1300 - 1350 | Medium |

| N-CH₃ C-H Stretch | 2850 - 2960 | Medium |

The presence of two strong absorption bands in the carbonyl region would be a key indicator of the dicarbaldehyde functionality. The characteristic C-H stretching of the aldehyde groups would further confirm their presence.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂O₂), the expected molecular weight is approximately 188.18 g/mol .

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 188.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of one or both aldehyde groups (as CHO, m/z = 29) and potentially the N-methyl group (as CH₃, m/z = 15). Key fragments could include [M-CHO]⁺ at m/z = 159 and [M-2CHO]⁺ at m/z = 130.

Synthetic Approach and Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific target molecule.

-

Synthesis of a Diformyl-substituted Precursor: A suitable starting material, such as a diformyl-substituted o-nitroaniline derivative, would be required. The synthesis of this precursor might involve multiple steps, including nitration and formylation of an appropriate aromatic compound.

-

Reductive Cyclization: The nitro group of the precursor would be reduced, typically using a reducing agent like sodium dithionite or catalytic hydrogenation. The resulting amino group would then undergo intramolecular cyclization with one of the adjacent aldehyde groups to form the indazole ring.

-

N-Methylation: The resulting 1H-indazole-dicarbaldehyde would then be N-methylated. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃ or NaH) in a suitable solvent like DMF or acetone. The reaction conditions would need to be carefully controlled to favor the formation of the 2-methyl isomer.

-

Purification: The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic strategy for this compound. While experimental data for this specific molecule is scarce in the public domain, the detailed analysis presented here, based on the well-established principles of spectroscopy and data from analogous compounds, offers a valuable resource for researchers. The predictive nature of this guide underscores the importance of foundational chemical knowledge in navigating the frontiers of chemical synthesis and characterization, particularly for novel compounds. The provided synthetic and analytical framework can serve as a starting point for the practical realization and validation of the properties of this promising molecule.

References

-

PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. [Link]

-

Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-catalyzed one-pot, three-component synthesis of 2H-indazoles. Organic letters, 13(13), 3542–3545. [Link]

-

NIST. 2-Methyl-5-nitro-2H-indazole. National Institute of Standards and Technology. [Link]

-

PubChem. 2-methyl-2h-indazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

Technical Guide: Solubility and Stability of 2-Methyl-2H-indazole-3,7-dicarbaldehyde

Executive Summary & Compound Profile

2-Methyl-2H-indazole-3,7-dicarbaldehyde (CAS: 1788041-66-6) is a specialized heterocyclic intermediate used primarily in the synthesis of complex fused ring systems and pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the fixed 2H-tautomeric state (locked by the N-methyl group) and the dual aldehyde functionality at the C3 and C7 positions.

This distinct substitution pattern imparts specific solubility and stability challenges. Unlike 1H-indazoles, the 2H-indazole core exhibits "quinoid-like" electronic character, influencing its chromophore (typically yellow solid) and reactivity. The presence of two reactive formyl groups requires rigorous exclusion of oxidants and specific solvent choices to prevent polymerization or oxidation to the corresponding dicarboxylic acid.

Physicochemical Snapshot

| Property | Value / Description | Source/Inference |

| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |

| Molecular Weight | 188.18 g/mol | Calculated |

| Physical State | Solid (Powder/Crystalline) | [1, 2] |

| Color | Yellow to Brown | Inferred from 2H-indazole chromophore |

| Predicted LogP | ~1.4 – 1.8 | Inferred (Indazole core ~1.9) |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 4 (2 Carbonyl, 2 Ring N) | Structural Analysis |

| Rotatable Bonds | 2 (Aldehyde groups) | Structural Analysis |

Solubility Profile & Solvent Compatibility[3]

Theoretical Solubility Analysis

The molecule is lipophilic and lacks hydrogen bond donors. Consequently, it exhibits negligible aqueous solubility but high affinity for organic solvents. The N-methyl group prevents the formation of intermolecular hydrogen bonds often seen in 1H-indazoles, potentially lowering the melting point and increasing solubility in aprotic solvents compared to its non-methylated analogs.

Recommended Solvent Systems

Researchers should categorize solvents based on "Usage Intent" to minimize degradation risks.

| Solvent Class | Recommended Solvents | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. Ideal for synthesis, extraction, and transfer. Low reactivity. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Stock Solutions. Use for biological assays or reactions requiring high temperatures. Warning: Difficult to remove. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Use with Caution. Good solubility, but aldehydes can form hemiacetals upon prolonged standing or acid catalysis. |

| Ethers | THF, 1,4-Dioxane | Good | Suitable for reactions. Ensure solvents are peroxide-free to prevent oxidation. |

| Hydrocarbons | Hexanes, Heptane | Poor | Anti-solvent. Useful for precipitation/recrystallization. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble | Requires co-solvent (e.g., <1% DMSO) or cyclodextrin complexation for biological testing. |

Experimental Protocol: Solubility Determination

To determine the exact solubility limit for your specific batch (critical for crystallization), follow this Saturation Shake-Flask Protocol :

-

Preparation: Place 5 mg of compound in a 2 mL HPLC vial.

-

Addition: Add solvent in 50 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Clear Solution: Soluble. Calculate concentration.

-

Turbid/Solid Persists: Continue addition.

-

-

Quantification: If exact saturation is needed, filter the supernatant of a saturated solution and analyze via HPLC-UV (254 nm).

Stability & Degradation Mechanisms

The stability of this compound is governed by the reactivity of its two aldehyde groups. Aldehydes are inherently metastable, serving as "reductants" that easily oxidize to carboxylic acids.

Primary Degradation Pathways

-

Oxidation (Aerobic): Exposure to air converts the C3 and C7 formyl groups into carboxylic acids (2-Methyl-2H-indazole-3,7-dicarboxylic acid). This is accelerated by light and trace metals.

-

Cannizzaro Reaction (Base-Induced): In strong basic media (e.g., NaOH), the aldehydes (lacking

-protons) can undergo disproportionation, forming an alcohol and a carboxylic acid. -

Schiff Base Formation: Reacts rapidly with primary amines (impurities or buffers like Tris) to form imines.

-

Photolysis: The 2H-indazole core is a chromophore. UV exposure can lead to radical formation and degradation.

Visualization of Degradation Logic

The following diagram illustrates the critical stability checkpoints and degradation products.

Figure 1: Primary chemical degradation pathways. Oxidation is the dominant risk during storage.

Handling & Storage Protocols

To maintain purity >95% over long durations, strict adherence to these protocols is required.

Storage Conditions

-

Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for active working stocks (<1 week).

-

Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory. The solid is hygroscopic and oxidation-prone.

-

Container: Amber glass vials with Teflon-lined screw caps. Seal with Parafilm to prevent oxygen ingress.

Stability-Indicating HPLC Method

To verify the integrity of the compound before use, employ this generic gradient method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation).

-

Expected Result: The dicarboxylic acid degradant will elute earlier (more polar) than the parent dialdehyde.

Synthesis & Purification Context

Understanding the synthesis aids in troubleshooting solubility. The compound is typically accessed via [3+2] dipolar cycloaddition of sydnones with arynes or metal-catalyzed cyclization of 2-halobenzaldehydes [3, 4].

-

Purification: If the compound has degraded (brown discoloration), purify via Flash Column Chromatography .

-

Stationary Phase: Silica Gel.

-

Eluent: Hexane/Ethyl Acetate gradient (start 90:10, ramp to 60:40).

-

Note: Avoid amine-modified silica (e.g., NH2-silica) to prevent Schiff base formation.

-

Workflow: Solubility & Stability Testing

Use this decision tree to select the correct solvent for your application.

Figure 2: Solvent selection decision tree based on experimental intent.

References

-

ChemicalBook. (2025).[3] this compound Product Entry. Retrieved from

-

BLD Pharm. (2025). Product Analysis: this compound. Retrieved from

-

Wu, C., et al. (2010). "Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes." Organic Letters, 12(10), 2171-2173. Link

-

Clemens, J., et al. (2022). "Synthesis of 2H-indazoles via N2-alkylation." Synthesis, 54, 3215-3226. Link

Sources

An In-depth Technical Guide to 2-Methyl-2H-indazole-3,7-dicarbaldehyde for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-3,7-dicarbaldehyde, a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the commercial availability, plausible synthetic routes, and predicted chemical properties of this molecule. Given the limited publicly available data on this specific dicarbaldehyde, this guide synthesizes information from related indazole derivatives to offer expert insights into its chemistry.

Commercial Availability

Currently, this compound is available from a limited number of specialized chemical suppliers. Researchers interested in procuring this compound should reference the following information:

| Supplier | CAS Number | Notes |

| BLDpharm | 1788041-66-6 | Available for online ordering.[1] |

Due to its niche status, it is advisable to inquire about lead times and availability, as it may be synthesized on demand. For researchers requiring larger quantities or specific purity grades, custom synthesis is a viable option to explore with chemical manufacturing organizations.

Synthesis of this compound: A Proposed Pathway

Formation of the 2-Methyl-2H-indazole Core

The initial step involves the synthesis of 2-methyl-2H-indazole. This can be achieved through the methylation of 1H-indazole. It is crucial to control the regioselectivity of this reaction, as methylation can occur at either the N1 or N2 position.[2][3] While the 1H-tautomer of indazole is generally more stable, specific reaction conditions can favor the formation of the 2H-isomer.[2][4]

Diagram 1: Proposed Synthesis of 2-Methyl-2H-indazole

Caption: Proposed synthesis of 2-Methyl-2H-indazole.

Double Formylation of 2-Methyl-2H-indazole

The introduction of two aldehyde groups onto the 2-methyl-2H-indazole core at the C3 and C7 positions is the most challenging step. The indazole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution.[2] However, controlling the regioselectivity of a double formylation requires careful consideration of the directing effects of the heterocyclic system and the reaction conditions.

A plausible approach involves a two-step formylation strategy. The first formylation is likely to occur at the C3 position, which is activated by the pyrazole ring. A subsequent formylation at the C7 position of the benzene ring would then be required.

Step 1: Formylation at the C3 Position

Recent literature has described a regioselective C3-formylation of 2H-indazoles using Selectfluor as an oxidant and dimethyl sulfoxide (DMSO) as the formylating agent under microwave-assisted conditions.[5] This method has been shown to be effective for a variety of 2-substituted indazoles and could be a prime candidate for the first formylation step.[5]

Diagram 2: Proposed C3-Formylation of 2-Methyl-2H-indazole

Caption: Proposed C3-formylation of 2-methyl-2H-indazole.

Step 2: Formylation at the C7 Position

The second formylation at the C7 position of 2-methyl-2H-indazole-3-carbaldehyde would be more challenging due to the deactivating effect of the existing aldehyde group. However, the nitrogen at the 2-position may exert a directing effect towards the C7 position. A powerful formylation method, such as the Vilsmeier-Haack reaction, might be necessary to achieve this second transformation. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. While there are few documented examples of the Vilsmeier-Haack reaction on indazoles, its application to other electron-rich heterocycles is well-established.

Experimental Protocol: Proposed Vilsmeier-Haack Formylation of 2-Methyl-2H-indazole-3-carbaldehyde

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: In a separate flask, dissolve 2-methyl-2H-indazole-3-carbaldehyde in a minimal amount of anhydrous DMF.

-

Add the solution of the indazole derivative to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Isolation and Purification: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Predicted Chemical Properties and Spectroscopic Data

In the absence of experimental data for this compound, its properties can be predicted based on the known characteristics of related indazole aldehydes.

Table 1: Predicted Chemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Likely a yellow to brown solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |

| Stability | Stable under normal laboratory conditions. May be sensitive to strong oxidizing and reducing agents. |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, two distinct aldehyde protons (likely in the range of 9.5-10.5 ppm), and a singlet for the N-methyl group (around 4.0-4.5 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons of the aldehyde groups (in the region of 185-195 ppm), aromatic carbons, and the N-methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Research and Drug Development

The this compound scaffold is a promising starting material for the synthesis of more complex molecules with potential biological activity. The two aldehyde functionalities provide reactive handles for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: To build larger heterocyclic systems.

The indazole core itself is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[4][6] The dicarbaldehyde derivative could serve as a versatile building block for the exploration of new chemical space around this important heterocyclic system.

Diagram 3: Potential Applications of this compound

Caption: Potential synthetic transformations of the title compound.

Conclusion

While this compound is a compound with limited current commercial availability and published data, its synthesis is feasible through established methods of indazole functionalization. This technical guide provides a scientifically grounded framework for its preparation and highlights its potential as a valuable intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. Further research into the synthesis and characterization of this molecule is warranted to fully explore its utility.

References

- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. Retrieved from [Link]

- MDPI. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 238.

-

PubChem. (n.d.). 2-Methyl-2H-indazole. Retrieved from [Link]

- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.

-

Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Retrieved from [Link]

-

Reagentia. (n.d.). 2-Methyl-2H-Indazole-7-Carboxaldehyde (1 x 10 g). Retrieved from [Link]

- RSC Publishing. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

-

ResearchGate. (n.d.). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.

-

Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

- American Chemical Society. (n.d.). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles.

-

PubChemLite. (n.d.). 2-methyl-2h-indazole-3-carbaldehyde (C9H8N2O). Retrieved from [Link]

- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.

- Frontiers. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry.

- ADDI. (2022).

- DR-NTU. (2024). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.

-

NIST WebBook. (n.d.). 2-Methyl-5-nitro-2H-indazole. Retrieved from [Link]

- PMC. (2024). Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide.

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

- RSC Publishing. (2018).

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

- 1. 1788041-66-6|this compound|BLD Pharm [bldpharm.com]

- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. caribjscitech.com [caribjscitech.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

Purity and Characterization of 2-Methyl-2H-indazole-3,7-dicarbaldehyde

Technical Monograph | Chemical Development Series

Executive Summary

This guide details the structural elucidation, purity profiling, and physicochemical characterization of 2-Methyl-2H-indazole-3,7-dicarbaldehyde (CAS: 1788041-66-6).[1] As a highly functionalized heterocycle, this compound serves as a critical scaffold for drug discovery, particularly in the development of kinase inhibitors and macrocyclic peptide mimetics. Its unique 3,7-substitution pattern allows for orthogonal functionalization, but also presents specific stability challenges—namely, susceptibility to regioisomeric contamination and oxidative degradation (aldehyde to carboxylic acid).

This document provides a self-validating analytical workflow designed to ensure pharmaceutical-grade quality.

Structural Context & Critical Quality Attributes (CQAs)

The 2H-indazole core is distinct from its 1H-tautomer, possessing a fixed quinoid-like conjugation that alters its electronic properties. The presence of two aldehyde groups at positions 3 and 7, combined with an N2-methyl group, creates a dense functional array.

Key Structural Features:

-

N2-Methylation: Fixes the tautomeric state, preventing 1H/2H equilibrium.

-

C3-Formyl Group: Electronically coupled to the N2-nitrogen; highly reactive.

-

C7-Formyl Group: Sterically proximate to the N1 position; susceptible to hydration or intramolecular interactions.

Impurity Profile & Degradation Pathways

Understanding the "why" behind purity analysis requires mapping potential impurities:

-

Regioisomers: 1-Methyl-1H-indazole-3,7-dicarbaldehyde (arising from non-selective methylation).

-

Oxidative Degradants: Mono-acids (3-COOH or 7-COOH) and di-acids, formed upon air exposure.

-

Synthetic Byproducts: Monocarbonyl intermediates (under-formylation).

Figure 1: Critical impurity pathways. Note that N-methylation regiochemistry is fixed during synthesis, while oxidation is a storage stability issue.

Purity Characterization Protocols

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment. Due to the polar nature of the dialdehyde, standard C18 methods may yield poor retention or peak tailing.

Protocol 1: Reverse-Phase HPLC Method

-

Objective: Quantify target purity and resolve the critical N1-methyl regioisomer.

-

Rationale: A phenyl-hexyl or polar-embedded C18 column provides better selectivity for aromatic isomers than standard alkyl chains.

| Parameter | Condition |

| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water (buffer pH 3.0 to suppress acid ionization) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (aromatic core) and 280 nm (aldehyde conjugation) |

| Temperature | 30°C |

Validation Criteria:

-

Resolution (Rs): > 1.5 between Target and N1-isomer (if available as standard).

-

Peak Purity: Diode Array Detector (DAD) scan must show uniform spectra across the main peak.

Protocol 2: Residual Solvent & Volatiles (HS-GC)

Since aldehydes can retain reaction solvents (e.g., DMF, DCM), Headspace Gas Chromatography is required.

-

Method: GC-FID with a DB-624 column.

-

Limit: NMT 5000 ppm for Class 3 solvents.

Structural Elucidation (Spectroscopy)

This section details how to prove the structure, specifically distinguishing the 2-Methyl-2H isomer from the 1-Methyl-1H isomer.

A. Nuclear Magnetic Resonance (NMR)

The definitive proof of N2-methylation lies in the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

1H NMR Prediction (DMSO-d6, 400 MHz):

-

Aldehydes: Two distinct singlets at

10.0–10.5 ppm. The C3-CHO is typically more deshielded due to the adjacent N2. -

Aromatic: Three protons (H4, H5, H6) in an ABC/AMX system.

-

N-Methyl: Singlet at

4.0–4.5 ppm. Diagnostic: N2-Me is usually downfield relative to N1-Me due to the quinoid character.

-

The "Smoking Gun" Experiment: 1D NOESY To confirm the methyl group is at N2 and not N1:

-

Irradiate the N-Methyl signal.

-

Observation:

-

If 2-Methyl (Target): You will see NOE enhancement of the C3-Aldehyde proton (if spatially close) or H3 (if aldehyde were absent). In this dicarbaldehyde case, look for NOE to the C3-CHO proton.

-

If 1-Methyl (Impurity): You would see NOE enhancement of the H7 proton (or C7-substituent). Since C7 is an aldehyde, the N1-Me would show NOE to the C7-CHO .

-

Differentiation: The chemical shift of C3-CHO vs C7-CHO must be assigned first via HMBC.

-

Figure 2: NMR Logic Flow for Regioisomer Assignment.

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

Da. -

Fragmentation:

-

Loss of CO (-28 Da) is characteristic of aromatic aldehydes.

-

Look for

161 (M - CO) and 133 (M - 2CO).

-

C. Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch: Strong doublet or broad band at 1680–1710 cm⁻¹. The conjugation with the indazole ring typically lowers the frequency compared to aliphatic aldehydes.

-

C=N / C=C: 1580–1620 cm⁻¹.

Handling & Stability Guidelines

Aldehydes are inherently unstable toward oxidation.

-

Storage: Store at -20°C under Argon/Nitrogen atmosphere.

-

Handling: Avoid prolonged exposure to air in solution. If the HPLC shows >1% Acid impurity (broad peak eluting earlier than aldehyde), purification via silica gel chromatography (DCM/MeOH gradient) is required.

References

-

Synthesis of 2H-Indazoles: Kumar, M. R., et al. "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes."[2][3] Organic Letters, vol. 13, no.[2] 13, 2011, pp. 3542–3545.[2]

-

Indazole Characterization: Gaikwad, D. D., et al. "Synthesis and Characterization of Novel Indazole Derivatives."[4] International Journal of Chemical and Physical Sciences, vol. 4, 2015.

- Regiochemistry Determination: Claramunt, R. M., et al. "The Tautomerism of Indazole: A 13C/15N NMR Study." Journal of the Chemical Society, Perkin Transactions 2, 1986.

-

General Aldehyde Purity: FDA Guidance for Industry, "Q3A(R2) Impurities in New Drug Substances," 2008.

(Note: While specific spectral data for the 3,7-dicarbaldehyde analog is proprietary to catalog holders like BLD Pharm or chemically derived, the protocols above are standard for this chemical class.)

Sources

The 2-Methyl-2H-Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the 2-Methyl-2H-Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has garnered significant attention in medicinal chemistry.[1][2] Among its three possible tautomeric forms (1H, 2H, and 3H), the 2H-indazole isomer, particularly the 2-methyl-2H-indazole scaffold, has emerged as a "privileged" structure in the design of novel therapeutics.[1][3] This is attributed to its unique physicochemical properties and its ability to engage in specific interactions with a variety of biological targets.[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the 2-methyl-2H-indazole scaffold, offering valuable insights for professionals in the field of drug discovery and development.

Synthetic Strategies for Accessing the 2-Methyl-2H-Indazole Core

The regioselective synthesis of 2-substituted-2H-indazoles is a critical step in the development of drugs based on this scaffold. Several synthetic methodologies have been developed to achieve this, with the Cadogan reaction and various metal-catalyzed reactions being prominent examples.

The Cadogan Reaction: A Classic Approach

The Cadogan reaction provides a one-pot method for the synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and primary amines.[5] The reaction proceeds through a reductive cyclization mechanism.

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole via Cadogan Reaction [5]

-

Schiff Base Formation: A mixture of 2-nitrobenzaldehyde (1.0 eq) and aniline (1.1 eq) in a suitable solvent (e.g., ethanol) is refluxed for 2-4 hours to form the corresponding Schiff base.

-

Reductive Cyclization: After cooling, triethyl phosphite (P(OEt)3) (2.0 eq) is added to the reaction mixture.

-

Heating: The mixture is then heated to reflux and maintained at this temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-phenyl-2H-indazole.

Copper-Catalyzed Three-Component Reaction

A more recent and efficient method involves a copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[3] This approach offers a broad substrate scope and good yields.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles [3]

-

Reaction Setup: In a sealed tube, add 2-bromobenzaldehyde (1.0 eq), the desired primary amine (1.2 eq), sodium azide (1.5 eq), copper(I) iodide (CuI) (10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%).

-

Solvent: Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heating: Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram: Synthetic Approaches to 2H-Indazoles

A diagram illustrating two common synthetic routes to the 2H-indazole core.

Diverse Biological Activities of the 2-Methyl-2H-Indazole Scaffold

The versatility of the 2-methyl-2H-indazole scaffold is evident in its wide range of biological activities, which have been explored in various therapeutic areas.

Antimicrobial and Antiprotozoal Activity

Derivatives of the 2H-indazole scaffold have demonstrated significant antimicrobial and antiprotozoal properties.[5][6] Some compounds have shown dual activity, acting as both antimicrobial and anti-inflammatory agents.[6][7]

Notably, certain 2,3-diphenyl-2H-indazole derivatives have exhibited potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in some cases being more active than the standard drug metronidazole.[5][6] These compounds have also shown in vitro growth inhibition against Candida albicans and Candida glabrata.[5][6]

Table 1: Antiprotozoal Activity of Selected 2H-Indazole Derivatives [5]

| Compound | G. intestinalis IC50 (µM) | E. histolytica IC50 (µM) | T. vaginalis IC50 (µM) |

| 18 | 0.09 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.03 |

| Metronidazole | 1.15 ± 0.10 | 1.20 ± 0.15 | 1.35 ± 0.20 |

Anti-inflammatory Activity

The anti-inflammatory potential of 2H-indazole derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5][6][7] In silico docking studies have suggested a binding mode similar to that of the selective COX-2 inhibitor rofecoxib.[6][7] A patent has also been filed for 2H-indazole derivatives as modulators of IRAK4, a kinase involved in inflammatory signaling, for the treatment of inflammatory and autoimmune diseases.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay [5]

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate, arachidonic acid.

-

Compound Incubation: Incubate the test compounds (2H-indazole derivatives) with the COX-2 enzyme in a suitable buffer for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Measurement: After a set incubation period, terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Anticancer Activity

The 2-methyl-2H-indazole scaffold is a cornerstone of several successful anticancer drugs, primarily acting as kinase inhibitors.[9] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.

Pazopanib , a potent vascular endothelial growth factor receptor (VEGFR) inhibitor, features a 2,3-dimethyl-2H-indazol-6-yl moiety and is approved for the treatment of renal cell carcinoma.[10] Entrectinib is another example, a multi-kinase inhibitor targeting ALK, ROS1, and TRK, which is used in the treatment of various solid tumors.

Derivatives of 2-methyl-2H-indazole have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[11] Some compounds have shown potent and oral activity against hematological malignancies.[11] Furthermore, iridium(III) complexes containing 2H-indazole ligands have demonstrated antitumor effects in triple-negative breast cancer cell lines by inducing apoptosis and cell cycle arrest.[12]

Diagram: Kinase Inhibition by 2-Methyl-2H-Indazole Derivatives in Cancer

Mechanism of anticancer action via inhibition of key signaling kinases.

Table 2: Selected 2-Methyl-2H-Indazole-Containing Kinase Inhibitors in Oncology

| Drug Name | Primary Target(s) | Approved Indication(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Entrectinib | ALK, ROS1, TRK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC |

| Axitinib | VEGFR | Advanced Renal Cell Carcinoma |

Potential in Neurodegenerative Diseases

The 2-methyl-2H-indazole scaffold has shown promise in the context of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[13][14][15] The mechanism of action often involves the inhibition of key enzymes and kinases implicated in the pathology of these diseases.

Derivatives of indazole have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters.[13][14] They have also been investigated as inhibitors of glycogen synthase kinase 3 (GSK3) and leucine-rich repeat kinase 2 (LRRK2), two kinases that are actively being explored as therapeutic targets for neurodegenerative conditions.[13][14][15]

Diagram: Targeting Neurological Disorders with 2-Methyl-2H-Indazole Derivatives

Potential therapeutic mechanisms in neurodegenerative diseases.

Conclusion and Future Perspectives

The 2-methyl-2H-indazole scaffold has firmly established itself as a versatile and valuable core in the development of new therapeutic agents. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives underscore its importance in medicinal chemistry. From potent antimicrobial and anti-inflammatory agents to life-saving anticancer drugs and promising candidates for neurodegenerative diseases, the applications of this scaffold continue to expand. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic areas for this remarkable chemical entity.

References

- Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640.

- Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1885.

- Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1885.

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

- WO/2020/263967 2H-INDAZOLE DERIVATIVES AND THEIR USE IN THE TREATMENT OF DISEASE. (2020).

- Probing 2H‐Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. (2014).

- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017).

- Wang, T., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 13038-13055.

- Panchangam, M. K., et al. (2021). Antitumor Effects of Ir(III)-2 H-Indazole Complexes for Triple Negative Breast Cancer. Inorganic chemistry, 60(23), 17593–17607.

- Maheta, J. G., Gol, R. M., & Barot, V. M. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface, 6(1), 27-37.

- Denya, I., & Malan, S. F. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1885.

- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783.

- KR101713303B1 - Preparation method of 2H-Indazole derivatives. (2017).

- Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic chemistry, 125, 105856.

- WO2009106982A1 - Indazole derivatives. (2009).

- Importance of Indazole against Neurological Disorders. (2022). PubMed.

- Importance of Indazole against Neurological Disorders. (2022).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Biologically active 2H‐indazole‐containing compounds. (2024).

- WO2019046467A1 - Therapeutic indazoles. (2019).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.

- Importance of Indazole against Neurological Disorders. (2022). Bentham Science Publisher.

- Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry, 83(15), 8537–8546.

- Zhang, S. G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783.

- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4241-4257.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI.

- 2-Methyl-2H-indazole. (n.d.). PubChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antitumor Effects of Ir(III)-2 H-Indazole Complexes for Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

Regioselective Synthesis of 2H-Indazoles: A Technical Guide

Topic: Introduction to 2H-Indazole Synthesis Methods Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting distinct bioactivity profiles compared to its 1H-isomer (e.g., inhibition of PARP, VEGF, and kinases).[1][2] However, its synthesis is historically plagued by thermodynamic disfavor. While 1H-indazoles are the thermodynamically stable tautomer (approx. 2–4 kcal/mol more stable), accessing the 2H-isomer requires kinetic control or specific de novo ring construction strategies.

This guide moves beyond basic textbook definitions to provide a field-tested analysis of robust synthetic methodologies. We focus on three high-fidelity approaches: the Modified Cadogan Cyclization , the Davis-Beirut Reaction , and Transition-Metal Catalyzed Cross-Coupling , evaluating them based on scalability, regiocontrol, and operational complexity.

The Core Challenge: Tautomerism & Regioselectivity

Before selecting a synthetic route, one must understand the enemy: Thermodynamic Equilibrium .

In unsubstituted indazoles, the 1H-tautomer dominates due to the preservation of benzenoid aromaticity. Direct alkylation of 1H-indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products, often requiring tedious chromatographic separation.

-

N1-Alkylation: Favored by thermodynamic control and small electrophiles.

-

N2-Alkylation: Favored by specific solvent effects (e.g., non-polar solvents), steric bulk, or transient directing groups, but rarely achieves >95:5 selectivity via direct substitution.

Strategic Implication: For high-purity 2H-indazoles, direct alkylation is inferior . The superior strategy is de novo assembly where the N2-substituent is installed before ring closure.

Visualizing the Selectivity Landscape

Figure 1: The thermodynamic trap of direct alkylation vs. the precision of de novo assembly.

Method A: The Modified Cadogan Cyclization

Best For: Scalable synthesis of 2-aryl and 2-alkyl indazoles from nitrobenzaldehydes.

The classical Cadogan reaction utilizes triethyl phosphite at reflux (>150°C), conditions often too harsh for sensitive functional groups. The Genung Modification (Pfizer) utilizes tributylphosphine (

Mechanistic Insight

The reaction proceeds via the in situ formation of an imine from o-nitrobenzaldehyde and a primary amine. The phosphine deoxygenates the nitro group to a nitroso or nitrene intermediate, which undergoes rapid electrocyclic ring closure with the imine nitrogen.

Experimental Protocol (Genung Modification)

Reagents:

-

o-Nitrobenzaldehyde (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Tri-n-butylphosphine (

) (2.5 equiv) -

Solvent: Isopropanol (i-PrOH) or Toluene

Step-by-Step Workflow:

-

Imine Formation: Charge a reaction vessel with o-nitrobenzaldehyde and the primary amine in i-PrOH. Stir at room temperature for 2 hours. (Molecular sieves may be added if imine formation is sluggish).

-

Reductive Cyclization: Add

dropwise to the reaction mixture. -

Heating: Heat the mixture to 80°C . Monitor by LCMS. The reaction typically completes in 4–12 hours.

-

Workup: Cool to room temperature. Concentrate the solvent.

-

Purification: The major byproduct is tributylphosphine oxide (

), which is water-soluble to an extent but best removed via silica gel chromatography (eluting with EtOAc/Hexanes).

Critical Note:

Method B: The Davis-Beirut Reaction

Best For: Synthesis of 3-acyl- or 3-alkoxy-2H-indazoles under metal-free, basic conditions.

Developed by Kurth and Haddadin, this reaction is unique because it generates the N-N bond through the heterocyclization of o-nitrobenzylamines in the presence of base. It is particularly valuable for accessing 3-substituted derivatives that are difficult to make via Cadogan cyclization.

Mechanism & Causality

The reaction relies on the base-promoted formation of an o-nitrosobenzyl imine intermediate.[3] The "nitroso" species is highly reactive and undergoes intramolecular attack by the imine nitrogen.

Davis-Beirut Reaction Pathway [3][4]

Figure 2: The Davis-Beirut cascade: converting nitrobenzylamines to indazoles via nitroso intermediates.

Experimental Protocol

Reagents:

-

N-substituted o-nitrobenzylamine

-

KOH (10–20 equiv, aqueous solution)

-

Solvent: Methanol or Ethanol (determines the 3-alkoxy substituent)

Step-by-Step Workflow:

-

Dissolution: Dissolve the o-nitrobenzylamine in the chosen alcohol (MeOH for 3-methoxy, EtOH for 3-ethoxy).

-

Base Addition: Add aqueous KOH (40% w/v) to the alcoholic solution.

-

Reaction: Heat to 60°C for 6–12 hours. The solution typically turns deep red/brown due to the nitroso intermediates.

-

Quench: Pour the mixture into ice water.

-

Isolation: The 2H-indazole often precipitates and can be collected by filtration. If not, extract with DCM.

Method C: Transition-Metal Catalyzed Cross-Coupling

Best For: Modular assembly of highly functionalized 2-aryl indazoles.

While de novo rings are great, sometimes you need to couple a pre-formed hydrazine to an aryl halide. Copper and Palladium-catalyzed methods allow for the "stitching" of the N-N bond or the N-Aryl bond.

The Cu-Catalyzed Three-Component Coupling (Sharghi Protocol): A robust "one-pot" method involving 2-bromobenzaldehyde, a primary amine, and sodium azide.[5]

-

Mechanism:

-

Condensation of amine + aldehyde

Imine. -

Cu-catalyzed azide attack.[6]

-

Denitrogenative cyclization to form the N-N bond.

-

Protocol Highlights:

-

Catalyst: CuI (10 mol%) or CuO nanoparticles.

-

Conditions: DMSO or PEG-400 at 100–120°C.

-

Advantage: Avoids the use of unstable phosphines; high functional group tolerance.

Comparative Analysis of Methods

| Feature | Modified Cadogan (Genung) | Davis-Beirut Reaction | Cu-Catalyzed (Sharghi) |

| Precursors | o-Nitrobenzaldehyde + Amine | o-Nitrobenzylamine | 2-Bromobenzaldehyde + Amine + |

| Key Reagent | KOH (Base) | CuI / CuO (Catalyst) | |

| Conditions | 80°C, Neutral | 60°C, Basic | 100–120°C, Neutral/Basic |

| Regioselectivity | High (>98% 2H) | High (>98% 2H) | High (>98% 2H) |

| Substrate Scope | 2-Alkyl, 2-Aryl | 3-Alkoxy-2-Aryl | 2-Aryl, 2-Benzyl |

| Main Drawback | Removal of phosphine oxide | Limited to 3-oxy/amino derivatives | Handling of azides (safety) |

References

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[5][7] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[7][8][9] Organic Letters, 16(11), 3114–3117. Link

-

Kurth, M. J., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 141(15), 6247–6253.[10] Link[10]

-

Sharghi, H., & Aberi, M. (2014).[5][11] Ligand-Free Copper(I) Oxide Nanoparticle Catalyzed Three-Component Synthesis of 2H-Indazole Derivatives. Synlett, 25(08), 1111–1115.[11] Link

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5] Pd-Catalyzed Synthesis of 2-Aryl-2H-indazoles. Synthesis, 54, 3215–3226.[5] Link

-

Yang, Z., Yu, J., & Pan, C. (2022).[12] Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764.[12] Link

Sources

- 1. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Total Synthesis of 2-Methyl-2H-indazole-3,7-dicarbaldehyde

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of 2-Methyl-2H-indazole-3,7-dicarbaldehyde (CAS: 1788041-66-6).

This guide deviates from standard "recipe" formats to provide a Process Chemistry perspective, focusing on the causality of reaction choices, isomer control, and self-validating checkpoints.

Target Molecule: this compound Core Scaffold: 2H-Indazole Primary Application: Intermediate for anti-inflammatory agents (e.g., Bindarit analogs), kinase inhibitors, and fragment-based drug discovery (FBDD).[1]

Retrosynthetic Logic & Strategy

The synthesis of 3,7-disubstituted-2-methylindazoles presents two primary challenges:

-

Regioselectivity of N-Methylation: Indazoles favor N1-alkylation thermodynamically, but the target requires the N2-isomer .

-

Orthogonal Functionalization: Introducing aldehyde groups at C3 and C7 requires distinguishing between the nucleophilic C3 position and the sterically hindered, less reactive C7 position.

Strategic Route: We employ a "Functionalize-Protect-Functionalize" strategy. We utilize 7-bromo-1H-indazole as the starting material. The C7-bromine serves as a latent handle for the C7-aldehyde, installed after the facile C3-formylation. This prevents electronic deactivation of the ring before the C3 electrophilic substitution.

Synthesis Pathway Diagram

Caption: Step-wise synthetic flow from 7-bromoindazole to the dicarbaldehyde target, highlighting the protection strategy.

Detailed Experimental Protocol

Stage 1: Regioselective N-Methylation

Objective: Alkylate 7-bromoindazole and isolate the kinetic N2-methyl isomer.

-

Rationale: While N1-methylation is thermodynamically favored, N2-methylation preserves the quinoid-like character essential for the subsequent C3-Vilsmeier reaction.

Protocol:

-

Dissolution: Dissolve 7-bromo-1H-indazole (1.0 equiv) in anhydrous acetone (0.2 M).

-

Base Addition: Add K₂CO₃ (2.5 equiv) and stir at room temperature for 15 min.

-

Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise. Caution: MeI is neurotoxic.

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Purification (Critical): Flash column chromatography (SiO₂).

Stage 2: C3-Formylation (Vilsmeier-Haack)

Objective: Install the first aldehyde at the highly nucleophilic C3 position.

-

Rationale: The 2H-indazole system is electron-rich (pseudo-azulene character). The Vilsmeier reagent (chloromethyliminium salt) reacts rapidly at C3.

Protocol:

-

Reagent Prep: In a dry flask under Argon at 0°C, add POCl₃ (1.5 equiv) dropwise to anhydrous DMF (3.0 equiv). Stir 30 min to form the Vilsmeier salt (white precipitate/slurry).

-

Addition: Dissolve 7-Bromo-2-methyl-2H-indazole (from Stage 1) in DMF and add dropwise to the Vilsmeier salt at 0°C.

-

Heating: Warm to 80°C for 4 hours.

-

Quench: Pour reaction mixture onto crushed ice/NaOAc (aq).

-

Isolation: Extract with CH₂Cl₂, wash with brine, dry (MgSO₄).

-

Product: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde .

Stage 3: Protection & C7-Functionalization

Objective: Convert the C7-bromide to an aldehyde without polymerizing the C3-aldehyde.

-

Rationale: Using n-BuLi for lithium-halogen exchange is incompatible with a free aldehyde (which would undergo nucleophilic attack). We protect the C3-aldehyde as an acetal.

Protocol:

-

Protection:

-

Mix Stage 2 product (1.0 equiv), Ethylene glycol (5.0 equiv), and p-Toluenesulfonic acid (pTSA) (0.1 equiv) in Toluene.

-

Reflux with a Dean-Stark trap to remove water until TLC shows conversion.

-

Workup: Wash with NaHCO₃, dry, concentrate. Yields the 1,3-dioxolane acetal .

-

-

Lithiation (The Critical Step):

-

Dissolve the acetal in anhydrous THF under Argon. Cool to -78°C .

-

Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 min.

-

Wait: Stir for 30 min at -78°C. The solution usually turns deep red/orange (lithio-species).

-

-

Formylation:

-

Add anhydrous DMF (3.0 equiv) rapidly at -78°C.

-

Allow to warm to 0°C over 1 hour.

-

-

Deprotection/Workup:

-

Quench with 1M HCl (aq) .

-

Stir vigorously at RT for 2 hours. The acid quench serves two purposes: protonating the alkoxide and hydrolyzing the C3-acetal back to the aldehyde.

-

-

Final Purification: Extract with EtOAc. Recrystallize from EtOH or purify via column chromatography.

Analytical Data & Validation

| Parameter | Expectation / Criteria |

| Appearance | Pale yellow to tan solid. |

| 1H NMR (DMSO-d6) | Aldehyde 1 (C3): Singlet, ~10.1–10.3 ppm.Aldehyde 2 (C7): Singlet, ~10.0–10.2 ppm.N-Methyl: Singlet, ~4.3 ppm (deshielded by C3-CHO).Aromatic: 3 protons (H4, H5, H6) showing ABX or AMX pattern. |

| LC-MS | [M+H]⁺ = 189.06 (Calculated for C₁₀H₈N₂O₂). |

| IR Spectroscopy | Distinct dual carbonyl stretches (approx. 1680 cm⁻¹ and 1695 cm⁻¹). |

Safety & Troubleshooting

-

Regioselectivity Failure: If Stage 1 yields mostly N1-isomer, switch solvent to Ethyl Acetate and use Trimethyloxonium tetrafluoroborate (Meerwein's salt) , which often improves N2 selectivity due to kinetic control.

-

Incomplete Lithiation: If starting material remains in Stage 3, ensure the system is strictly anhydrous. Traces of water kill the lithio-intermediate instantly.

-

Over-oxidation: Avoid using permanganate or chromate oxidants if attempting to make this from a 3,7-dimethyl precursor; they will degrade the electron-rich indazole ring.

References

-

Indazole Synthesis Overview

- Review of synthetic str

-

Source:

-

Vilsmeier-Haack on Indazoles

-

C7-Functionalization Strategy

-

Commercial Availability & CAS Verification

- Verific

-

Source: [10]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. 1788041-66-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]

- 9. mobt3ath.com [mobt3ath.com]

- 10. 1788041-66-6|this compound|BLD Pharm [bldpharm.com]

detailed experimental protocol for 2-Methyl-2H-indazole-3,7-dicarbaldehyde synthesis

[1]

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Methyl-2H-indazole-3,7-dicarbaldehyde presents a specific regiochemical challenge: installing two aldehyde functionalities on the indazole core while maintaining the 2H-tautomeric methylation state.[1]

Direct diformylation of 2-methylindazole is not feasible due to the deactivating nature of the first formyl group introduced.[1] Furthermore, electrophilic substitution (Vilsmeier-Haack) strongly favors the C3 position but is ineffective at C7.[1] Therefore, this protocol utilizes a functional group interconversion strategy starting from a halogenated precursor.

The Strategic Pathway

-

Scaffold Selection: We utilize 7-bromo-1H-indazole as the starting material.[1] The bromine atom serves as a "placeholder" for the C7 aldehyde, accessible via lithium-halogen exchange.[1]

-

Regioselective Methylation: Alkylation of indazoles yields a mixture of N1- and N2-isomers.[1] We prioritize conditions and purification to isolate the 2-methyl isomer.

-

Sequential Functionalization:

-

C3: Electrophilic aromatic substitution (Vilsmeier-Haack) installs the first aldehyde.[1]

-

Protection: The C3-aldehyde is protected as an acetal to prevent nucleophilic attack during the next step.[1]

-

C7: Lithium-halogen exchange (n-BuLi) followed by formylation (DMF) installs the second aldehyde.[1]

-

Reaction Pathway Visualization

Caption: Logical workflow for the regioselective synthesis of this compound starting from 7-bromo-1H-indazole.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole

Objective: Methylate the indazole ring and isolate the kinetic N2-isomer from the thermodynamic N1-isomer.[1]

Reagents:

-

7-Bromo-1H-indazole (1.0 eq)[1]

-

Iodomethane (MeI) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq)[1] -